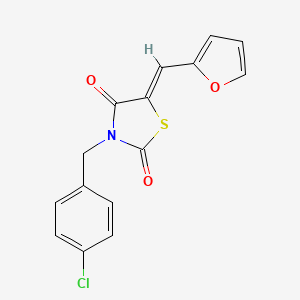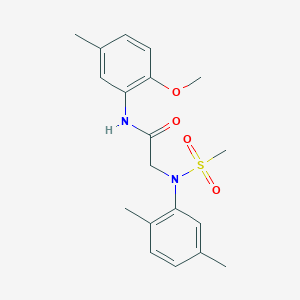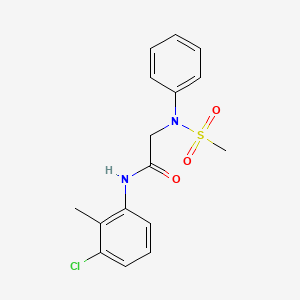
3-(4-chlorobenzyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione
Overview
Description
3-(4-chlorobenzyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione, also known as CBFT, is a compound belonging to the thiazolidinedione class of drugs. It has been the subject of extensive research in recent years due to its potential therapeutic applications in various diseases.
Mechanism of Action
The exact mechanism of action of 3-(4-chlorobenzyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is thought to act through multiple pathways. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism. 3-(4-chlorobenzyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has been found to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, improve insulin sensitivity, and regulate energy metabolism. 3-(4-chlorobenzyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has also been found to have anti-tumor effects by inducing apoptosis and inhibiting tumor growth.
Advantages and Limitations for Lab Experiments
3-(4-chlorobenzyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its high purity and yield, as well as its potential therapeutic applications in various diseases. However, there are some limitations to its use in lab experiments, including its solubility and stability issues, as well as its unknown toxicity profile.
Future Directions
There are several future directions for research on 3-(4-chlorobenzyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione. One area of interest is its potential use as a therapeutic agent in cancer treatment, particularly in combination with other drugs. Another area of interest is its potential use in neurodegenerative disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-(4-chlorobenzyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione and its potential toxicity profile.
Scientific Research Applications
3-(4-chlorobenzyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has been found to have a wide range of potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has shown promising results in preclinical studies as an anticancer agent by inducing apoptosis and inhibiting tumor growth. In diabetes, 3-(4-chlorobenzyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has been found to improve insulin sensitivity and glucose uptake in animal models. In neurodegenerative disorders, 3-(4-chlorobenzyl)-5-(2-furylmethylene)-1,3-thiazolidine-2,4-dione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3S/c16-11-5-3-10(4-6-11)9-17-14(18)13(21-15(17)19)8-12-2-1-7-20-12/h1-8H,9H2/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAFRSJVGJTALS-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B3677287.png)
![5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3677295.png)

![N-[2-(4-bromo-3-methylphenyl)-1,3-benzoxazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B3677300.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B3677304.png)

![N~2~-benzyl-N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3677316.png)
![N-(2,4-dichlorobenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3677319.png)
![3-bromo-4-ethoxy-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3677324.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3677344.png)
![4-isopropoxy-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3677347.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-5-bromo-2-methoxybenzamide](/img/structure/B3677353.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-5-bromo-2-methoxybenzamide](/img/structure/B3677360.png)
